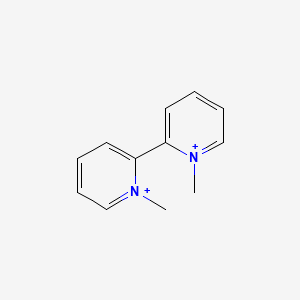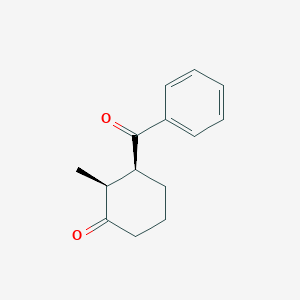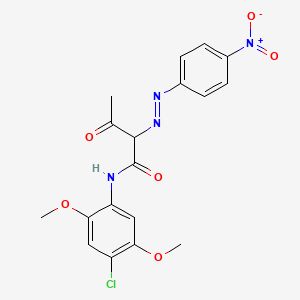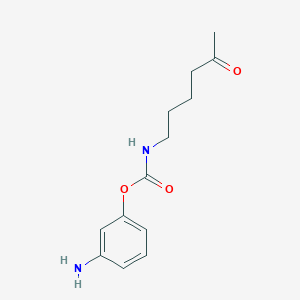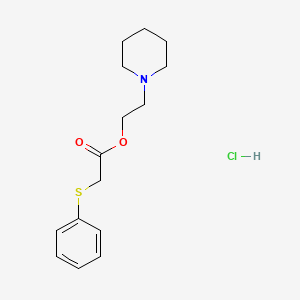![molecular formula C9H16O6S2 B14674676 Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate CAS No. 39025-04-2](/img/structure/B14674676.png)
Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate typically involves the reaction of bicyclo[2.2.1]heptane-2,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the dimethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]heptane-2,3-diol.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include azides, nitriles, and thiols.
Reduction: The major product is bicyclo[2.2.1]heptane-2,3-diol.
Oxidation: Products include ketones and carboxylic acids.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with unique properties.
Biology and Medicine: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate groups are good leaving groups, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the bicyclic framework.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: The parent compound of bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate.
Norbornene: A related compound with a double bond in the bicyclic structure.
Norbornadiene: Another related compound with two double bonds in the bicyclic structure.
Uniqueness
This compound is unique due to the presence of two methanesulfonate groups, which impart distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and other applications.
Propriétés
Numéro CAS |
39025-04-2 |
|---|---|
Formule moléculaire |
C9H16O6S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(3-methylsulfonyloxy-2-bicyclo[2.2.1]heptanyl) methanesulfonate |
InChI |
InChI=1S/C9H16O6S2/c1-16(10,11)14-8-6-3-4-7(5-6)9(8)15-17(2,12)13/h6-9H,3-5H2,1-2H3 |
Clé InChI |
RWMNZOPHABVOED-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1C2CCC(C2)C1OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


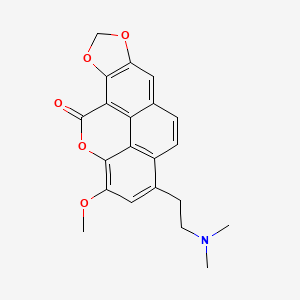
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)

![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)

![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
